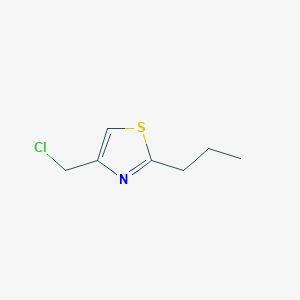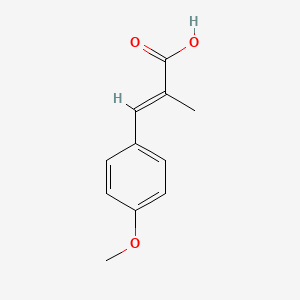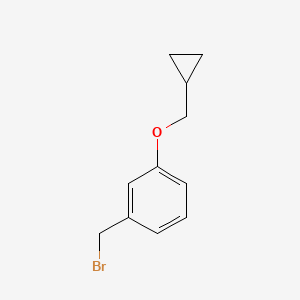
1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene
Descripción general
Descripción
“1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene” is an organic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with a bromomethyl group (-CH2Br) and a cyclopropylmethoxy group (-OCH2Cyclopropyl) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromomethyl group and a cyclopropylmethoxy group. The exact spatial arrangement would depend on the specific synthesis process .Chemical Reactions Analysis
As an aromatic compound, “1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene” would be expected to undergo reactions typical of benzene derivatives, such as electrophilic aromatic substitution . The presence of the bromomethyl and cyclopropylmethoxy groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene” would depend on its specific structure. As a benzene derivative, it would be expected to have properties typical of aromatic compounds .Aplicaciones Científicas De Investigación
Synthetic Applications
Ionophores Synthesis : Kumar et al. (1992) detailed the synthesis of amide–ether–amine-containing macrocycles, which involved the condensation of 1,2-bis(ethoxycarbonylmethoxy)benzene with various diamines. These macrocycles showed specificity in extracting lead picrate over other metal picrates, indicating potential applications in selective metal ion extraction and separation processes (Kumar, Singh, & Singh, 1992).
Macrocyclic Crownophanes : Kumar et al. (1998) synthesized Ag+ selective trithiabenzena- and dithiabenzenapyridinacyclophanes via nucleophilic displacement of 1,3-bis(bromomethyl)benzene. These compounds showed a high selectivity for Ag+ ions, suggesting their use in specific ion recognition and extraction (Kumar et al., 1998).
Synthesis of Nonsymmetric Pillar[5]arenes : Kou et al. (2010) reported the synthesis of nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds. This study highlights the structural versatility and potential applications of pillar[5]arenes in host-guest chemistry (Kou et al., 2010).
Antiproliferative Activities : Kiss et al. (2019) conducted a study on the stereocontrolled synthesis of certain compounds with potential antiproliferative activities. This research underscores the importance of precise synthetic techniques in the development of pharmaceutical compounds (Kiss et al., 2019).
Structural and Conformational Analysis
Structural Determination of Bromomethylsubstituted Benzenes : Jones et al. (2012) analyzed the structures of several benzene derivatives with bromo and bromomethyl substituents. This research provides valuable insights into the structural behavior of bromomethyl-substituted compounds (Jones et al., 2012).
Synthesis and Properties of Ditopic Thiacyclophanes : Hanton and Sikanyika (1994) investigated the synthesis and structures of new ditopic thiacyclophanes, contributing to the understanding of the structural diversity and potential applications of these compounds (Hanton & Sikanyika, 1994).
Conformation of Open‐Chain Compounds : Altona et al. (2010) studied the carbon-halogen stretching frequencies and dipole moments of certain halogenomethylcyclohexanes, offering insights into the conformational properties of bromomethyl compounds (Altona, Hageman, & Havinga, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWMVLUILREMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627532 | |
| Record name | 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene | |
CAS RN |
411229-86-2 | |
| Record name | 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-(cyclopropylmethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



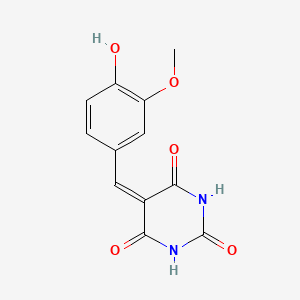
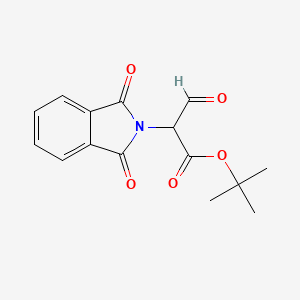
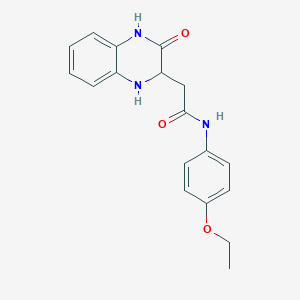
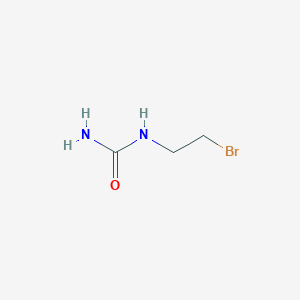
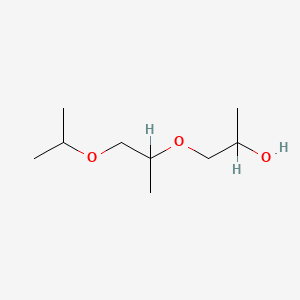

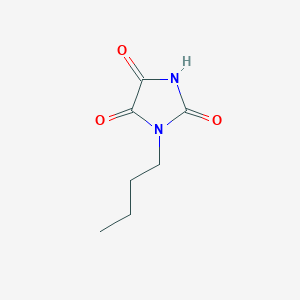
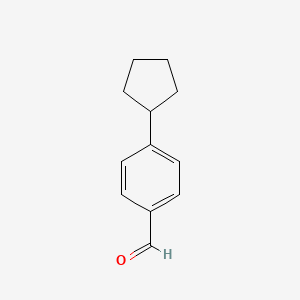
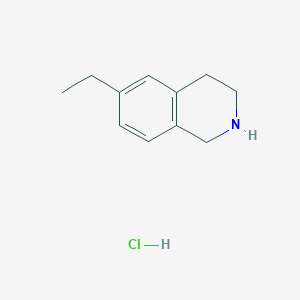


![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)
